molecular formula C14H25NO2 B1199515 3-Acetyl-2-(2,6-dimethyl-5-heptenyl)oxazolidine CAS No. 39785-81-4

3-Acetyl-2-(2,6-dimethyl-5-heptenyl)oxazolidine

Cat. No. B1199515
CAS RN: 39785-81-4
M. Wt: 239.35 g/mol
InChI Key: RKYXURFVIOUABL-UHFFFAOYSA-N
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Description

3-Acetyl-2-(2,6-dimethyl-5-heptenyl)oxazolidine is a chemical compound with the molecular formula C14H25NO2 . It has an average mass of 239.354 Da and a monoisotopic mass of 239.188522 Da . This compound is also known by its IUPAC name, 1-[2-(2,6-Dimethyl-5-hepten-1-yl)-1,3-oxazolidin-3-yl]ethanone .


Molecular Structure Analysis

The molecular structure of 3-Acetyl-2-(2,6-dimethyl-5-heptenyl)oxazolidine is characterized by a 1,3-oxazolidine ring substituted with an acetyl group and a 2,6-dimethyl-5-heptenyl group .

Scientific Research Applications

  • Insect Repellent Properties :

    • It has been isolated as diastereomers and characterized using chromatography and nuclear magnetic resonance spectroscopy. These diastereomers have shown insect repellent properties (Taylor & Nakashima, 1984).
    • Another study confirmed the effectiveness of this compound as a mosquito repellent against various species (Taylor & Schreck, 1985).
  • Metabolic Studies :

    • The metabolism of this compound by rat liver microsomes was examined, revealing important insights into its oxidative metabolism (Taylor, 1983).
  • Chemical Synthesis and Characterization :

    • Research has been conducted on the Mannich reactions of oxazolidines, a category to which 3-Acetyl-2-(2,6-dimethyl-5-heptenyl)oxazolidine belongs, highlighting its potential in organic synthesis (Fairhurst, Heaney, Papageorgiou, Wilkins, & Eyley, 1989).
    • Synthesis and investigation of mosquito repellent properties of various 2-alkyl-N-acetyloxazolidines, including this compound, have been explored (Taylor & Schreck, 1991).
  • Investigation in Other Areas :

    • Studies on the standard molar enthalpies of combustion and vaporization of related oxazolidines provide insights into its thermochemical properties (Gudiño, Torres, Santillán, & Farfán, 1998).
    • An investigation into the rotational isomers of N-acetyl-2,2-dimethyloxazolidine and related compounds by nuclear magnetic resonance spectroscopy and molecular mechanics offers a deeper understanding of its structural properties (Taylor, Hall, & Schreck, 1992).

properties

IUPAC Name

1-[2-(2,6-dimethylhept-5-enyl)-1,3-oxazolidin-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO2/c1-11(2)6-5-7-12(3)10-14-15(13(4)16)8-9-17-14/h6,12,14H,5,7-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYXURFVIOUABL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)CC1N(CCO1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6041478
Record name 3-Acetyl-2-(2,6-dimethyl-5-heptenyl)oxazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetyl-2-(2,6-dimethyl-5-heptenyl)oxazolidine

CAS RN

39785-81-4, 61168-60-3
Record name 3-Acetyl-2-(2,6-dimethyl-5-heptenyl)oxazolidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039785814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Acetyl-2-(2,6-dimethyl-5-heptenyl)oxazolidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061168603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Acetyl-2-(2,6-dimethyl-5-heptenyl)oxazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ACETYL-2-(2,6-DIMETHYL-5-HEPTENYL)OXAZOLIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U954AR693V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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